Triethanolamine monoborate

描述

Historical Context and Discovery

The development of this compound traces its origins to the broader historical context of borate chemistry, which has ancient roots extending back thousands of years. Historical records indicate that borax was first utilized in the eighth century around Mecca and Medina, while the Babylonians employed borax as a flux for working with gold over 4000 years ago. The systematic study of borate compounds gained momentum during the industrial revolution, particularly with the discovery of significant borate deposits in California and Nevada during the 1860s, including minerals such as ulexite and colemanite in Death Valley.

The specific synthesis and characterization of this compound emerged during the mid-20th century as part of advancing organometallic chemistry research. Early patent documentation from 1955 describes systematic methods for preparing triethanolamine borate in quantity with high yield and excellent purity. The synthesis methodology involved careful control of reaction conditions, including the use of specific solvents and temperature management to optimize product formation. This period marked the beginning of systematic investigation into the unique properties of boron compounds complexed with organic amines.

The formation of triethanolamine borate represents a striking example of borate ester chemistry, where 2-aminoalkanols form borate esters readily due to the added stabilization provided by nitrogen-boron dative bonding. The compound can be formed from a 1:1 aqueous solution of boric acid and triethanolamine, demonstrating the favorable thermodynamics of this particular complexation reaction. This discovery opened new avenues for research into boron-containing organic compounds with enhanced stability and unique properties.

Significance in Academic Research

Contemporary academic research has identified this compound as a compound of considerable scientific interest due to its multifaceted properties and potential applications. The compound's significance stems from its role as an environmentally friendly, non-toxic, and cost-effective material that can be easily prepared through straightforward synthetic procedures. Research institutions have extensively investigated this compound's catalytic properties, particularly its function as a bifunctional Lewis pair catalyst containing both Lewis acid and Lewis base sites within the same molecular framework.

The academic community has recognized this compound's potential in carbon dioxide utilization chemistry, specifically for the cycloaddition of carbon dioxide with epoxides under solvent-free conditions. This research direction aligns with contemporary sustainability goals and green chemistry principles, as the compound enables the conversion of carbon dioxide into valuable cyclic carbonates. Studies have demonstrated that the Lewis acid functionality can activate epoxides while the Lewis base component facilitates ring opening, creating an efficient catalytic system.

Furthermore, academic research has explored the compound's applications in materials science, particularly in the development of advanced battery technologies. Recent investigations have examined this compound as a surface stabilizing electrolyte additive for nickel-rich layered oxide cathodes. This research demonstrates the compound's ability to inhibit nickel dissolution while suppressing electrolyte decomposition, addressing critical challenges in modern battery technology development.

Chemical Identity and Nomenclature

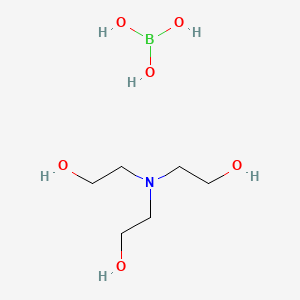

This compound exists in multiple structural forms, leading to variation in chemical identifiers and nomenclature across scientific literature. The compound is primarily known by two distinct chemical identities with corresponding CAS registry numbers: 10049-36-2 and 283-56-7. These different identifiers correspond to distinct structural arrangements and stoichiometric relationships between the boric acid and triethanolamine components.

The compound with CAS number 10049-36-2 corresponds to the molecular formula C₆H₁₈BNO₆, representing a this compound salt with a molecular weight of 211.02 grams per mole. This form is characterized by the IUPAC name "2-[bis(2-hydroxyethyl)amino]ethanol;boric acid" and represents a 1:1 complex between boric acid and triethanolamine. Alternative nomenclature for this compound includes "Boric acid, compound with 2,2',2''-nitrilotris[ethanol]" and "Orthoboric acid, compound with 2,2',2''-nitrilotriethanol".

The structural variant with CAS number 283-56-7 exhibits the molecular formula C₆H₁₂BNO₃ and a molecular weight of 156.98 grams per mole. This form is characterized by the systematic name "2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane" and represents a cyclic ester structure where the triethanolamine molecule forms intramolecular bonds with boric acid. This cyclic arrangement creates a cage-like structure often referred to by the trade name "Boratrane".

Both structural forms demonstrate the compound's ability to form stable coordination complexes through nitrogen-boron dative bonding, which provides enhanced stability compared to simple borate esters. The coordination bond between nitrogen and boron increases steric hindrance, addressing the typical problem of easy hydrolysis experienced by boric acid esters due to electron deficiency in boron atoms.

Overview of Academic Interest and Applications

Contemporary academic interest in this compound spans multiple research domains, reflecting the compound's versatility and unique chemical properties. The primary areas of academic focus include catalysis research, materials science applications, and industrial process development. Each research domain leverages different aspects of the compound's chemical behavior and structural characteristics.

In catalysis research, academic institutions have extensively investigated the compound's role as a heterogeneous catalyst for carbon dioxide fixation reactions. Studies demonstrate that this compound functions effectively as a bifunctional Lewis pair catalyst, with quantitative yields of terminal cyclic carbonates achievable under optimized conditions. The compound's excellent water solubility facilitates easy separation and recovery from reaction mixtures, addressing practical concerns related to catalyst recycling and process economics.

Materials science research has explored the compound's potential as a precursor for synthesizing boron-containing epoxy resins with flame-retardant properties. This application leverages the compound's ability to introduce boron functionality into polymer matrices while maintaining processability and performance characteristics. Academic investigations have also examined the compound's effectiveness as a curing agent for glycidyl polyethers, where cured resins demonstrate excellent chemical stability, high resistance to moisture permeability, and superior adhesive qualities.

Industrial applications research has focused on the compound's utility in metalworking fluids and lubrication systems. Academic studies have characterized the compound's anti-friction and anti-wear properties, particularly in cutting fluid formulations for titanium alloy machining. Research findings indicate that cutting fluids incorporating this compound demonstrate superior performance compared to conventional additives, with enhanced lubrication properties attributed to the compound's cage-like heterocyclic structure.

| Research Domain | Key Applications | Primary Benefits |

|---|---|---|

| Catalysis | CO₂ cycloaddition reactions | High efficiency, easy recovery |

| Materials Science | Epoxy resin synthesis | Flame retardancy, enhanced properties |

| Battery Technology | Electrolyte additives | Surface stabilization, improved performance |

| Industrial Processes | Metalworking fluids | Superior lubrication, reduced wear |

属性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;boric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.BH3O3/c8-4-1-7(2-5-9)3-6-10;2-1(3)4/h8-10H,1-6H2;2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVAFZMYQQSPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68516-78-9, 10220-75-4 | |

| Record name | Boric acid (H3BO3), compd. with 2,2′,2′′-nitrilotris[ethanol] (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H3BO3), compd. with 2,2′,2′′-nitrilotris[ethanol] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70893103 | |

| Record name | Boric acid triethanolamine salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Boric acid (H3BO3), compd. with 2,2',2''-nitrilotris[ethanol] (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10049-36-2, 68413-80-9, 10220-75-4 | |

| Record name | Triethanolammonium borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolaminoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, compd. with 2,2',2''-nitrilotris(ethanol) (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), compd. with 2,2',2''-nitrilotris[ethanol] (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid triethanolamine salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthoboric acid, compound with 2,2',2''-nitrilotriethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boric acid, compd. with 2,2',2''-nitrilotris[ethanol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE MONOBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RLF26J3MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Key Parameters in Direct Esterification

Post-reaction purification often involves recrystallization from acetonitrile or sublimation under vacuum to achieve >95% purity.

Solvent-Assisted Azeotropic Distillation

A patented approach (US2785192A) employs a two-liquid solvent system to enhance reaction efficiency and purity. This method utilizes a hydrocarbon (e.g., toluene) and a monohydric alcohol (e.g., n-butanol) to form an azeotrope with water, enabling continuous water removal.

Industrial-Scale Production Techniques

Industrial facilities optimize the traditional method for throughput by employing continuous stirred-tank reactors (CSTRs) and automated vacuum systems. Key adaptations include:

- Feedstock Pre-Mixing : TEA and H₃BO₃ are pre-mixed in a 1:1 molar ratio to ensure homogeneity.

- Temperature Gradients : Reactors are heated incrementally (90°C → 150°C) to control exothermicity.

- Inline Purification : Sublimation units are integrated to isolate the product directly from the reaction stream.

A representative industrial yield exceeds 85%, with throughput capacities of 1–5 metric tons per day.

Purification and Isolation Methods

Recrystallization

This compound is recrystallized from polar aprotic solvents:

Sublimation

Under vacuum (10⁻² mmHg), the compound sublimes at 180°C, achieving ultrapure (>99.5%) material suitable for electronic applications.

Reaction Optimization and Parameters

Stoichiometric Adjustments

Deviating from the 1:1 molar ratio affects product composition:

Catalytic Additives

- Tetrabutylammonium Bromide (TBAB) : Enhances reaction rate by 30% in solvent-free systems.

- Lewis Acids (e.g., ZnCl₂) : Reduce activation energy but may introduce metallic impurities.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 80–85 | 95–97 | High | Moderate |

| Solvent-Assisted | 88–92 | 98–99 | Moderate | High |

| Industrial Continuous | 85–90 | 97–99 | Very High | Low |

The solvent-assisted method excels in purity but requires costly solvents, whereas industrial processes prioritize throughput.

Recent Advances and Innovations

Green Chemistry Approaches

Catalytic CO₂ Utilization

This compound serves as a catalyst for cyclic carbonate synthesis from CO₂ and epoxides, demonstrating dual Lewis acid-base activity.

化学反应分析

Key Observations

-

Water removal is critical to prevent reverse hydrolysis and ensure high yields (>90%) .

-

Product crystallizes as discrete crystals after solvent evaporation, typically washed with n-butanol/acetonitrile mixtures .

Stepwise Mechanism

-

Esterification : Each hydroxyl group of triethanolamine reacts with boric acid to form borate esters.

-

Dehydration : Water is removed via azeotropic distillation using solvents like xylene .

-

Crystallization : Product precipitates upon solvent evaporation, leaving impurities dissolved in the solvent phase .

Kinetic Data

| Parameter | Value | Source |

|---|---|---|

| Optimal reaction time | 3–4 hours | |

| Temperature range | 100–170°C | |

| Yield under optimal conditions | 85–95% |

Biochemical Interactions

Triethanolamine monoborate enhances extracellular matrix (ECM) remodeling by:

-

Stimulating protease activity : Increases intra- and extracellular protease activity at non-toxic concentrations (tested on human fibroblasts) .

-

Modulating ECM macromolecules : Reduces intracellular proteoglycan/protein concentrations while increasing their release into the extracellular space .

Electrochemical Stability

-

Acts as a bifunctional additive in Ni-rich lithium-ion battery cathodes:

Comparative Analysis with Related Borates

| Compound | Reaction Stoichiometry | Solubility in Water | Thermal Stability |

|---|---|---|---|

| This compound | 1:3 (TEA:H₃BO₃) | High | Stable up to 170°C |

| Triethanolamine triborate | 1:3 (TEA:B₂O₃) | Moderate | Stable up to 200°C |

| Sodium tetraborate | N/A | Very high | Stable up to 400°C |

Side Reactions and Byproducts

科学研究应用

Applications Overview

Triethanolamine monoborate is utilized in several fields, including:

- Electrolyte Additives in Batteries

- Photovoltaic Cells

- Catalysis

- Hydraulic Fracturing Fluids

- Corrosion Inhibition

Data Table: Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Battery Technology | Surface stabilizing additive for Ni-rich cathodes | Reduces nickel dissolution and electrolyte decomposition |

| Photovoltaics | Enhances crystallization in perovskite solar cells | Improves efficiency and reduces defects |

| Catalysis | Bifunctional catalyst for CO cycloaddition with epoxides | Facilitates carbon capture reactions |

| Hydraulic Fracturing | Used in crosslinked polymer gels for oil and gas extraction | Controls viscosity and enhances fluid stability |

| Metalworking Fluids | Corrosion inhibitor in cutting fluids | Prevents rust and enhances tool life |

Battery Performance Enhancement

A study demonstrated that incorporating TEAB into lithium-ion batteries resulted in a significant increase in cycle life compared to traditional electrolytes. The presence of TEAB reduced the rate of nickel dissolution during cycling, leading to improved overall battery efficiency.

Photovoltaic Efficiency

Research indicated that perovskite solar cells treated with TEAB exhibited a 15% increase in power conversion efficiency due to better film formation and reduced defect density during crystallization processes.

Hydraulic Fracturing Fluid Optimization

Field tests using TEAB-based fracturing fluids showed enhanced performance in maintaining viscosity at high temperatures (up to 300 °F). The controlled release of borate ions allowed for more effective crosslinking, resulting in improved fracture conductivity and reduced downtime during operations.

作用机制

The mechanism of action of triethanolamine monoborate involves its ability to form complexes with metal ions, which helps in stabilizing and preventing corrosion. It acts as a surfactant, lowering the interfacial tension in mixtures and solutions, thereby preventing separation and precipitation of compounds . The molecular targets include metal surfaces and other reactive sites where it forms protective layers, enhancing stability and performance .

相似化合物的比较

Comparison with Similar Compounds

Triethanolaminetriborate (TEA-TB)

- Synthesis : Reacts 1 mol TEA with 3 mol H₃BO₃, producing a compound with high boron content (11.74 g B/100 g).

- Properties : High viscosity, clear yellowish liquid (density 1.33–1.34 kg/L), water-soluble.

- Applications : Heat transfer fluids, cutting/grinding lubricants, hydraulic liquids .

- Key Difference : TEA-TB has a higher boron content compared to hypothetical TEA-MB due to its 1:3 stoichiometry.

Monoethanolamine Borate (MEA Borate)

- Synthesis: Reaction of monoethanolamine (MEA) and boric acid (1:3 ratio).

- Formula: C₂H₇NO·xBH₃O₃ (UVCB substance, variable composition).

- Molecular Weight : 166.97 g/mol .

- Applications: Limited data, but UVCB substances are often used in polymers or coatings.

- Key Difference: MEA borate has a simpler amine structure (one ethanol group vs. three in TEA), impacting solubility and reactivity.

Triethanediol Diborate

- Structure : A borate ester formed with diols (e.g., 2-methyl-2,4-pentanediol).

- Applications : Used as preservatives in wood and masonry protection .

- Key Difference: Unlike TEA-MB, these esters lack ethanolamine groups, altering their pH stability and complexation behavior.

Trimethylamine-Monobromoborane

- Synthesis : Trimethylamine-borane reacts with HBr.

- Properties : Amine-borane adducts are typically air-sensitive solids.

- Applications : Primarily in organic synthesis .

- Key Difference: Contains a bromine substituent, making it distinct from ethanolamine-based borates.

Table 1: Comparative Properties of Ethanolamine Borates and Related Compounds

Research Findings and Stability Considerations

- Complexation Behavior: Organoborates like TEA-MB and TEA-TB form stable complexes with metals (e.g., Eu³⁺), influenced by pH and borate structure .

- pKa Values : The acidity of borate ligands (e.g., salicylic acid-borate complexes) affects their stability, with pKa values critical for calculating complexation constants .

- Thermal Stability : TEA-TB is stable under high-temperature industrial applications (e.g., heat transfer), while MEA borate’s properties are less documented .

生物活性

Triethanolamine monoborate is a compound that combines triethanolamine with boric acid, resulting in a versatile substance with various applications in industrial and biological contexts. Understanding its biological activity is crucial for evaluating its safety and efficacy in different environments, particularly in cosmetics, pharmaceuticals, and materials science.

This compound is synthesized through the reaction of boric acid with triethanolamine. The reaction is exothermic, occurring at approximately 114 °C, and results in a viscous yellowish liquid with a density ranging from 1.330 to 1.340 kg/L . This compound exhibits high solubility in water, especially at elevated temperatures, making it suitable for various applications where moisture resistance is required .

Toxicological Studies

The toxicological profile of triethanolamine has been assessed through various studies. Notably, the National Toxicology Program (NTP) conducted dermal studies on B6C3F1 mice, revealing minimal irritation on skin and eyes after exposure to high concentrations of triethanolamine . However, there were significant findings regarding the potential carcinogenic effects. In one study, an increase in the incidence of lymphomas was observed in female mice treated with triethanolamine, indicating a need for caution regarding its long-term exposure effects .

Table 1: Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| Dermal Irritation | New Zealand White Rabbits | 2000 | Minimal to slight irritation |

| Long-term Exposure | B6C3F1 Mice | 100-2000 | Increased lymphoma incidence in females |

| Absorption Studies | Wistar Rats | - | Rapid absorption; 63% within 65 min |

This compound's biological activity can be attributed to its chemical structure, which allows it to interact with biological membranes and proteins. The ethanolamine group can act as a surfactant, enhancing the penetration of other compounds through cellular barriers. This property is particularly beneficial in formulations aimed at improving skin absorption or delivering active pharmaceutical ingredients effectively.

Additionally, the borate component contributes to the stabilization of certain chemical structures within biological systems. For example, it can form complexes with various biomolecules, potentially influencing enzyme activity and metabolic pathways .

Cosmetic Applications

In cosmetic formulations, this compound is often used as a pH balancer and emulsifier. A study published in MDPI highlighted its effectiveness in stabilizing emulsions while providing moisturizing properties to the skin . The compound's ability to enhance skin hydration was demonstrated through clinical trials involving various topical applications.

Pharmaceutical Formulations

Research has indicated that this compound can improve the stability and efficacy of certain drug formulations. For instance, it has been used as an excipient in gel formulations where it aids in maintaining viscosity while ensuring drug release profiles are met .

Table 2: Case Study Overview

| Application Area | Findings |

|---|---|

| Cosmetics | Improved emulsion stability; enhanced hydration |

| Pharmaceuticals | Enhanced drug stability; controlled release |

常见问题

Q. What spectroscopic methods are recommended for characterizing the coordination structure of triethanolamine monoborate in solution?

Methodological Answer: Use a combination of Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) (¹¹B NMR) to identify boron-oxygen bonding patterns and coordination geometry. FTIR can detect B-O stretching vibrations (1,200–1,400 cm⁻¹), while ¹¹B NMR distinguishes between monoborate ([BO₃]³⁻) and polyborate species based on chemical shifts . X-ray diffraction (XRD) is recommended for solid-state structural analysis.

Q. How do pH and temperature influence the equilibrium between monoborate and polyborate ions in this compound solutions?

Methodological Answer: Conduct pH titration experiments coupled with UV-Vis spectroscopy or ion chromatography to monitor speciation. At pH > 9.5, monoborate ([BO₃]³⁻) dominates, while lower pH (7–9) and elevated temperatures (>50°C) favor polyborate formation (e.g., [B₄O₇]²⁻). Maintain ionic strength consistency using buffers to avoid confounding effects .

Q. What is the established protocol for measuring the effect of this compound on surfactant interactions using contact angle analysis?

Methodological Answer: Prepare surfactant solutions with incremental this compound concentrations. Deposit droplets on a calibrated hydrophobic surface and capture high-resolution images. Use software (e.g., ImageJ plugins) to calculate contact angles. Statistical regression models (e.g., multiplicative power functions) can quantify concentration-dependent wettability changes, as demonstrated in potassium monoborate studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported crosslinking efficiencies of this compound with polysaccharides under varying ionic strengths?

Methodological Answer: Employ a controlled rheological study with guar or xanthan gum, systematically varying ionic strength (NaCl/KCl) and monoborate concentration. Use oscillatory shear tests to measure storage modulus (G') and crossover points. Pair with zeta potential measurements to assess electrostatic contributions to crosslinking. Reconcile discrepancies by isolating ionic strength effects on borate-polymer binding kinetics .

Q. How can factorial design optimize the synthesis parameters of this compound to achieve target rheological properties in polymer gels?

Methodological Answer: Implement a 2³ full factorial design (factors: reaction temperature, molar ratio of triethanolamine to boric acid, and mixing time). Use Design Expert® or similar software to model responses (viscosity, gelation time). Validate via response surface methodology (RSM) to identify optimal conditions. This approach minimizes experimental runs while accounting for interaction effects .

Q. What thermodynamic models best predict the solubility behavior of this compound in high-temperature aqueous systems?

Methodological Answer: Apply the isocoulombic reaction model, as validated for lithium monoborate at 300–360°C. Calculate equilibrium constants (K) for the reaction:

Extend this framework using Pitzer equations to account for ionic activity coefficients in triethanolamine systems. High-temperature autoclave experiments with in-situ pH monitoring are critical for data collection .

Data Contradiction & Validation

Q. How can researchers validate conflicting reports on this compound’s role in transdermal delivery systems?

Methodological Answer: Replicate studies using standardized Franz diffusion cells with synthetic membranes or ex vivo skin. Control variables such as pH (8–10), surfactant type (e.g., Labrafil), and borate concentration. Compare permeability coefficients (Kp) across studies and perform meta-analysis to identify outliers. Cross-reference with cytotoxicity assays to rule out excipient interference .

Key Notes for Experimental Design:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。